2-(Aminomethyl)-1,2,3,4-tetrahydroquinoline hydrochloride
Description
2-(Aminomethyl)-1,2,3,4-tetrahydroquinoline hydrochloride is a bicyclic organic compound featuring a tetrahydroquinoline backbone with an aminomethyl (-CH2NH2) substituent at the 2-position, stabilized as a hydrochloride salt. The compound’s structure combines the rigidity of the tetrahydroquinoline framework with the reactivity of a primary amine, making it valuable in pharmaceutical synthesis and catalysis. Its hydrochloride form enhances solubility and stability, typical of amine salts.
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinolin-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c11-7-9-6-5-8-3-1-2-4-10(8)12-9;/h1-4,9,12H,5-7,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFJINZSXSSIBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC1CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the reaction of 1,2,3,4-tetrahydroquinoline with formaldehyde and ammonium chloride. The reaction is carried out under acidic conditions, often using hydrochloric acid as the catalyst. The process can be summarized as follows:
Starting Materials: 1,2,3,4-tetrahydroquinoline, formaldehyde, ammonium chloride.
Reaction Conditions: Acidic medium (hydrochloric acid), reflux temperature.
Procedure: The starting materials are mixed and heated under reflux in the presence of hydrochloric acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified using crystallization or distillation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form more saturated amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Saturated amine derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
2-(Aminomethyl)-1,2,3,4-tetrahydroquinoline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
- Aminomethyl Group (Target Compound): The primary amine at position 2 enables nucleophilic reactions (e.g., acylations, Schiff base formations), distinguishing it from halogenated or alkylated analogs. This functionality is critical in drug design, where amine groups often serve as pharmacophores or binding sites .
- Halogenated Derivatives (Br, Cl) : Bromine and chlorine substituents (e.g., 6-bromo, 7-chloro derivatives) enhance molecular weight and electronegativity, favoring applications in Suzuki-Miyaura cross-coupling reactions .
Physicochemical Properties
- Solubility: The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogs like 6-methyl-1,2,3,4-tetrahydroquinoline .
- Steric and Electronic Effects : Bulky substituents (e.g., 4,4-dimethyl) reduce reaction rates in hydrogenation, while electron-withdrawing groups (e.g., -Br, -Cl) stabilize intermediates in electrophilic substitutions .
Pharmaceutical Relevance
- Aminomethyl Derivatives: The primary amine in the target compound is a versatile handle for synthesizing bioactive molecules, such as protease inhibitors or receptor ligands. Protected versions (e.g., Boc or Fmoc derivatives) are intermediates in peptide synthesis .
- Halogenated Analogs : Bromine and chlorine substituents are leveraged in radiopharmaceuticals and PET tracer development due to their isotopic versatility .
Catalytic and Material Science
- Hydrogenation Catalysis: Tetrahydroquinoline derivatives serve as substrates in hydrogenation studies, with substituents influencing reaction mechanisms and yields .
- Boron-Based Chemistry: Boronic acid derivatives of tetrahydroquinoline (e.g., 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanol) highlight applications in Suzuki-Miyaura couplings .
Biological Activity
2-(Aminomethyl)-1,2,3,4-tetrahydroquinoline hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
- Chemical Name : this compound
- Molecular Formula : C10H14ClN
- Molecular Weight : 187.68 g/mol
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an enzyme inhibitor and receptor modulator.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of several enzymes involved in key biochemical pathways. For instance:
- Acetylcholinesterase (AChE) : Inhibition studies show that derivatives of tetrahydroquinoline compounds can exhibit significant AChE inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .
- Carboxylesterase : The compound displays low activity against carboxylesterase, suggesting a reduced risk of drug-drug interactions .
Antimicrobial Activity
Tetrahydroquinoline derivatives have shown promising antimicrobial properties. A study reported that certain derivatives exhibited significant antibacterial and antifungal activities against various pathogens. For example:
- Gram-positive Bacteria : Compounds demonstrated higher efficacy against Staphylococcus aureus and Bacillus cereus.
- Fungal Strains : Notable antifungal activity was observed against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) lower than standard drugs .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies revealed:
- Cell Line Studies : Significant suppression of growth in cancer cell lines such as MOLM-13 and K562 was noted, indicating potential for use in cancer therapy.
- Mechanism of Action : The inhibition of specific signaling pathways involved in tumor growth was suggested as a mechanism for its anticancer effects.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound:
- Absorption : Predicted to have good intestinal absorption.
- Blood-Brain Barrier Permeability : Medium permeability suggests potential central nervous system effects.
- Toxicity Risk : Studies indicate medium cardiac toxicity risk; thus further evaluation is necessary for clinical applications .
Case Studies
Several case studies have highlighted the therapeutic potential of tetrahydroquinoline derivatives:
- Alzheimer's Disease Treatment :
-
Anticancer Research :
- Research focused on the ability of tetrahydroquinoline compounds to induce apoptosis in cancer cells through the modulation of apoptotic pathways.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(Aminomethyl)-1,2,3,4-tetrahydroquinoline hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via intramolecular cyclization of intermediates derived from aromatic amines and epichlorohydrin. For example, heating diphenylamine with excess epichlorohydrin forms an N-(3-chloro-2-hydroxypropyl) intermediate, which undergoes cyclization under acidic or basic conditions to yield the tetrahydroquinoline core. Key parameters include temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and catalyst choice (e.g., HCl or NaOH). Optimizing stoichiometry of epichlorohydrin to amine (typically 2:1 molar ratio) maximizes yield .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer : Analytical characterization involves:
- HPLC-UV (C18 column, acetonitrile/water mobile phase) to assess purity (>98% by area normalization).
- NMR (1H/13C in DMSO-d6) to confirm the tetrahydroquinoline scaffold and aminomethyl substitution (e.g., δ 2.8–3.2 ppm for CH2NH2).
- Mass Spectrometry (ESI+) for molecular ion verification (e.g., [M+H]+ at m/z 193.1).
- Elemental Analysis to validate stoichiometry of the hydrochloride salt (e.g., C, H, N, Cl within ±0.3% of theoretical values) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported pharmacological activity data for this compound?
- Methodological Answer : Discrepancies in activity (e.g., receptor binding vs. functional assays) may arise from:
- Stereochemical Variants : Chiral centers in the tetrahydroquinoline ring can lead to enantiomer-specific effects. Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers and retest activity .
- Salt Form Stability : Hydrochloride salts may hydrolyze under humid conditions. Conduct stability studies (25°C/60% RH for 6 months) with periodic LC-MS analysis to monitor degradation .
- Off-Target Interactions : Perform selectivity profiling using panels of GPCRs or kinases (e.g., Eurofins Cerep SafetyScreen) to identify confounding targets .
Q. How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) permeability?
- Methodological Answer :
- In Silico Predictors : Use tools like SwissADME or QikProp to calculate logP (optimal range: 2–4), topological polar surface area (<90 Ų), and P-glycoprotein substrate likelihood.
- Molecular Dynamics (MD) Simulations : Simulate BBB membrane interactions (e.g., POPC lipid bilayers) to assess passive diffusion kinetics.
- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors/donors (e.g., the aminomethyl group) for transporter-mediated uptake .
Q. What experimental controls are critical when studying this compound’s neuroprotective effects in vitro?
- Methodological Answer :
- Vehicle Controls : Use equimolar HCl to account for hydrochloride salt effects on cell viability.
- Metabolite Interference : Include a stability control (e.g., incubate compound in cell culture medium for 24h, then quantify via LC-MS to detect degradation products).
- Off-Target ROS Scavenging : Measure reactive oxygen species (ROS) using DCFH-DA fluorescence in the presence/absence of the compound to distinguish direct neuroprotection from antioxidant artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
